molecular formula C21H26N4O B11583174 N-(4-methylbenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

N-(4-methylbenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11583174
M. Wt: 350.5 g/mol
InChI Key: MESRNXHXQYJZCL-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with the molecular formula C24H32N2O2 This compound is characterized by its benzodiazole core, which is a heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The morpholine group enhances its solubility and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHYLPHENYL)METHYL]-1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(4-METHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C21H26N4O/c1-17-6-8-18(9-7-17)16-22-21-23-19-4-2-3-5-20(19)25(21)11-10-24-12-14-26-15-13-24/h2-9H,10-16H2,1H3,(H,22,23)

InChI Key

MESRNXHXQYJZCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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